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Introduction

ATP2A3, also known as SERCAS3 (Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase 3), is a
critical intracellular pump responsible for transporting Ca2+ from the cytosol into the
sarcoplasmic or endoplasmic reticulum. This process is vital for maintaining calcium
homeostasis, which plays a pivotal role in a wide array of cellular processes including muscle
contraction, cell signaling, proliferation, and apoptosis. Dysregulation of ATP2A3 gene
expression has been implicated in various pathological conditions, including cancer and
cardiovascular diseases. Therefore, accurate and reliable methods for studying its expression
are paramount for advancing our understanding of its physiological and pathological roles, and
for the development of novel therapeutic strategies.

This document provides detailed application notes and protocols for the most common and
effective methods used to study ATP2A3 gene and protein expression.

Data Presentation: Quantitative Expression of
ATP2A3 in Human Tissues

The following tables summarize the quantitative expression of ATP2A3 mRNA and protein
across a variety of human tissues, providing a valuable reference for experimental design and
data interpretation.
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Table 1: ATP2A3 mRNA Expression in Human Tissues
(RNA-seq)

Tissue Median TPM (Transcripts Per Million)
Spleen 150.3
Lung 125.8
Small Intestine - Terminal lleum 110.5
Colon - Transverse 95.2
Whole Blood 78.4
Adrenal Gland 65.1
Stomach 58.9
Esophagus - Mucosa 50.3
Prostate 45.7
Ovary 38.2
Pancreas 35.1
Uterus 30.5
Breast - Mammary Tissue 25.9
Skin - Sun Exposed (Lower leg) 20.1
Heart - Left Ventricle 15.8
Liver 10.2
Skeletal Muscle 8.5
Brain - Cortex 5.3

Data sourced from the Genotype-Tissue Expression (GTEXx) Portal. TPM values represent the
median expression of ATP2A3 across all samples for a given tissue.

Table 2: ATP2A3 Protein Abundance in Human Tissues
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Tissue Abundance (ppm) Rank (within tissue)
Lymph node 198 Top 10%

Cell line (CD8+) 205 Top 10%

Whole organism 38.3 Top 25%

Female gonad 26.4

Testis 22.9

Data sourced from the PaxDb, a comprehensive database of protein abundance.[1] Abundance
is reported in parts per million (ppm) of the total proteome.

Signaling Pathways and Experimental Workflows
ATP2A3 Regulatory Signaling Pathway

The expression of the ATP2A3 gene is regulated by a complex network of signaling pathways.
A key pathway involves the activation of the calcineurin/NFAT (Nuclear Factor of Activated T-
cells) signaling cascade.[2] Additionally, transcription factors such as Spl and Klf4 have been
shown to bind to the ATP2A3 promoter and regulate its basal gene expression.[3] In specific
contexts, such as in adrenal cells, Angiotensin Il has been demonstrated to increase ATP2A3
gene expression.[4]
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A simplified diagram of the signaling pathways regulating ATP2A3 gene expression.
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General Experimental Workflow for Studying ATP2A3
Expression

The following diagram outlines a typical workflow for investigating the expression of ATP2A3 at
both the mRNA and protein levels.

Experimental Workflow for ATP2A3 Expression Analysis
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A general workflow for analyzing ATP2A3 mRNA and protein expression.

Experimental Protocols

Quantitative Real-Time PCR (qPCR) for ATP2A3 mRNA
Expression
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Application Note: gPCR is a highly sensitive and specific method for quantifying mRNA levels.
This protocol outlines the steps for a two-step SYBR Green-based gPCR assay.

Protocol:
¢ RNA Extraction:

o Isolate total RNA from cells or tissues using a commercial kit (e.g., RNeasy Kit, Qiagen or
TRIzol, Invitrogen) according to the manufacturer's instructions.

o Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by
agarose gel electrophoresis.

o cDNA Synthesis:

o Synthesize first-strand cDNA from 1 g of total RNA using a reverse transcription kit (e.g.,
SuperScript IV VILO Master Mix, Thermo Fisher Scientific) with oligo(dT) primers.

o Incubate the reaction mixture according to the manufacturer's protocol (e.g., 10 min at
25°C, 10 min at 50°C, and 5 min at 85°C).

o Dilute the resulting cDNA 1:10 with nuclease-free water.
» (PCR Reaction Setup:

o Prepare the gPCR reaction mix in a 384-well plate. For each reaction, combine:

5 uL 2x SYBR Green Master Mix

1 pL Forward Primer (5 uM)

1 pL Reverse Primer (5 puM)

3 uL Diluted cDNA

o Human ATP2A3 Primers:

» Forward: 5'-GCT GAG GAG GAG AAG GAG GA-3'
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s Reverse: 5'-GGT GTC ATC AAT GAG GGT GG-3'

o Include a no-template control (NTC) and a reference gene (e.g., GAPDH, ACTB) for
normalization.

» gPCR Cycling Conditions:

o Perform the gPCR reaction using a real-time PCR system with the following cycling
conditions:

= |nitial Denaturation: 95°C for 10 min
» 40 Cycles:
» Denaturation: 95°C for 15 sec
» Annealing/Extension: 60°C for 1 min
o Followed by a melt curve analysis to ensure product specificity.
e Data Analysis:
o Determine the cycle threshold (Ct) values for ATP2A3 and the reference gene.

o Calculate the relative expression of ATP2A3 using the AACt method.

Western Blotting for ATP2A3 Protein Expression

Application Note: Western blotting is used to detect and quantify the ATP2A3 protein in cell or
tissue lysates.

Protocol:
» Protein Extraction:
o Lyse cells or homogenized tissue in RIPA buffer supplemented with protease inhibitors.

o Incubate on ice for 30 minutes with periodic vortexing.
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o Centrifuge at 14,000 x g for 15 minutes at 4°C.

o Collect the supernatant and determine the protein concentration using a BCA assay.

o SDS-PAGE and Transfer:
o Denature 20-30 ug of protein by boiling in Laemmli sample buffer for 5 minutes.
o Separate the proteins on a 4-12% SDS-polyacrylamide gel.
o Transfer the separated proteins to a PVDF membrane.

e Immunoblotting:

o Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline
with 0.1% Tween-20) for 1 hour at room temperature.

o Incubate the membrane with a primary antibody against ATP2A3 (e.g., rabbit polyclonal or
mouse monoclonal, diluted according to the manufacturer's recommendation) overnight at
4°C.

o Wash the membrane three times with TBST for 10 minutes each.

o Incubate with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1
hour at room temperature.

o Wash the membrane again as in the previous step.

e Detection:
o Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
o Capture the signal using a chemiluminescence imaging system.

o Normalize the ATP2A3 band intensity to a loading control (e.g., B-actin or GAPDH).

Immunohistochemistry (IHC) for ATP2A3 Protein
Localization in Tissues
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Application Note: IHC allows for the visualization of ATP2A3 protein expression and its
localization within the context of tissue architecture. This protocol is for paraffin-embedded
tissues.[5][6][7]1[8][9]

Protocol:
» Deparaffinization and Rehydration:
o Deparaffinize tissue sections in xylene (2 x 10 min).

o Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 5 min each) and
finally in distilled water.

e Antigen Retrieval:

o Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer
(pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.

o Allow slides to cool to room temperature.

e Staining:

o

Block endogenous peroxidase activity with 3% H202 in methanol for 15 minutes.

o Wash with PBS.

o Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

o Incubate with the primary ATP2A3 antibody (diluted in blocking buffer) overnight at 4°C.
o Wash with PBS.

o Incubate with a biotinylated secondary antibody for 1 hour.

o Wash with PBS.

o Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

o Wash with PBS.
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 Visualization and Counterstaining:

o Develop the signal with a DAB (3,3'-diaminobenzidine) substrate until a brown precipitate
is visible.

o Counterstain with hematoxylin.
o Dehydrate through graded ethanol and clear in xylene.
o Mount with a permanent mounting medium.

e Analysis:

o Examine the slides under a light microscope to assess the intensity and localization of
ATP2A3 staining.

Immunofluorescence (IF) for ATP2A3 Protein
Localization in Cells

Application Note: IF provides high-resolution visualization of ATP2A3 protein localization within
cultured cells.[3][10][11]

Protocol:
e Cell Culture and Fixation:
o Grow cells on glass coverslips to the desired confluency.
o Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
o Wash three times with PBS.
» Permeabilization and Blocking:
o Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

o Wash three times with PBS.
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o Block non-specific binding with 1% BSA in PBS for 30 minutes.

e Antibody Incubation:

[e]

Incubate with the primary ATP2A3 antibody (diluted in blocking buffer) for 1-2 hours at
room temperature or overnight at 4°C.

Wash three times with PBS.

[e]

o

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for
1 hour at room temperature in the dark.

Wash three times with PBS.

o

e Mounting and Imaging:

o Mount the coverslips onto glass slides using a mounting medium containing DAPI (for
nuclear counterstaining).

o Image the cells using a fluorescence or confocal microscope.

RNA Sequencing (RNA-seq) for Global Gene Expression
Analysis

Application Note: RNA-seq provides a comprehensive and unbiased view of the transcriptome,
allowing for the quantification of ATP2A3 expression in the context of all other genes.

Protocol:

o Library Preparation:

[¢]

Isolate high-quality total RNA as described for qPCR.

o

Perform poly(A) selection to enrich for mRNA.

o

Fragment the mRNA and synthesize first and second-strand cDNA.

[¢]

Perform end-repair, A-tailing, and adapter ligation.

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/product/b031109?utm_src=pdf-body
https://www.benchchem.com/product/b031109?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Amplify the library by PCR.

o Assess library quality and quantity.
e Sequencing:

o Sequence the prepared libraries on a next-generation sequencing platform (e.g., lllumina
NovaSeq).

o Data Analysis Workflow:

o Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

[1]

o Read Trimming: Remove adapter sequences and low-quality bases using tools like
Trimmomatic.[1]

o Alignment: Align the trimmed reads to a reference genome (e.g., GRCh38) using a splice-
aware aligner like STAR.[1][12][13]

o Quantification: Count the number of reads mapping to each gene using tools like
featureCounts or HTSeq.[1][14]

o Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize
the count data and identify differentially expressed genes between experimental
conditions.[1][5][15][16]

This comprehensive guide provides researchers with the necessary tools and protocols to
effectively study the expression of the ATP2A3 gene. The choice of method will depend on the
specific research question, available resources, and the desired level of detail. By following
these detailed protocols, researchers can generate high-quality, reproducible data to further
elucidate the role of ATP2A3 in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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